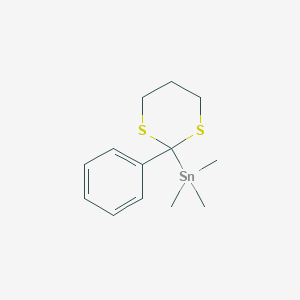
Octanamide, N,N-dihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanamide, N,N-dihexyl- is an organic compound with the molecular formula C20H41NO and a molecular weight of 311.5456 g/mol . It is a derivative of octanamide, where the amide nitrogen is substituted with two hexyl groups. This compound is known for its applications in various fields, including chemistry and nuclear science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N-dihexyl- typically involves the reaction of octanoyl chloride with dihexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Octanoyl chloride+Dihexylamine→Octanamide, N,N-dihexyl-+HCl
Industrial Production Methods
Industrial production of Octanamide, N,N-dihexyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Octanamide, N,N-dihexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding amine and alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines and alcohols.
Substitution: Produces substituted amides.
Scientific Research Applications
Octanamide, N,N-dihexyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the extraction and separation of actinides in nuclear reprocessing
Mechanism of Action
The mechanism of action of Octanamide, N,N-dihexyl- involves its interaction with specific molecular targets. In nuclear reprocessing, it acts as an extractant for actinides by forming complexes with metal ions. The amide group coordinates with the metal ions, facilitating their extraction from aqueous solutions into organic solvents .
Comparison with Similar Compounds
Similar Compounds
- N,N-dihexyl hexanamide
- N,N-dihexyl decanamide
- N,N-dihexyl dodecanamide
Uniqueness
Octanamide, N,N-dihexyl- is unique due to its specific chain length and substitution pattern, which confer distinct physicochemical properties. Compared to its analogs, it offers a balance between hydrophobicity and extractive efficiency, making it particularly suitable for applications in nuclear reprocessing .
Properties
CAS No. |
75397-93-2 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N,N-dihexyloctanamide |
InChI |
InChI=1S/C20H41NO/c1-4-7-10-13-14-17-20(22)21(18-15-11-8-5-2)19-16-12-9-6-3/h4-19H2,1-3H3 |
InChI Key |
ZFDFITYPADKELQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


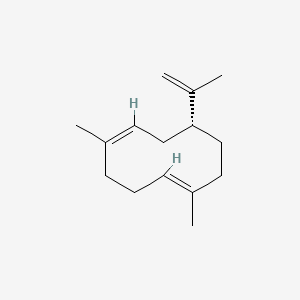
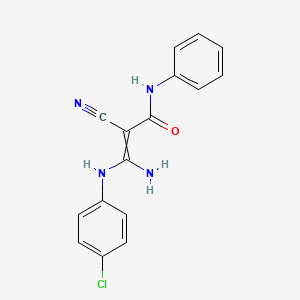
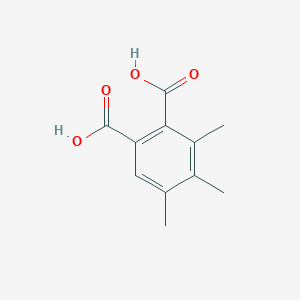
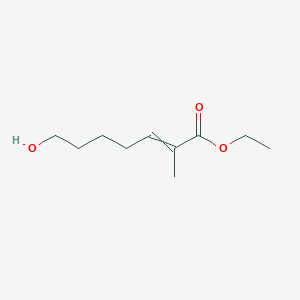

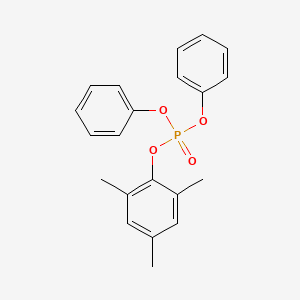
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
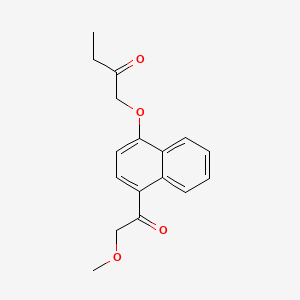
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
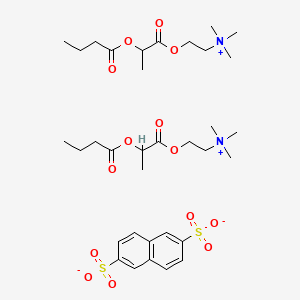
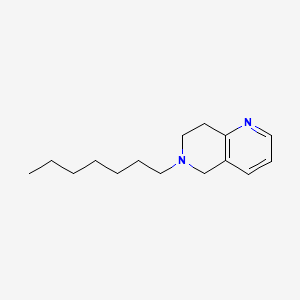
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)
